4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is a synthetic, heterocyclic compound belonging to the azaindole family. It serves as a crucial building block in medicinal chemistry and has been extensively researched for its biological activity, particularly as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) attachment. [, ] This compound is a key structural component of several investigational antiviral agents.
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is an organic compound characterized by its heterocyclic structure, which includes both pyrrole and pyridine rings. It has the molecular formula and is often encountered in its hydrochloride salt form, enhancing its stability and solubility. The compound is notable for the presence of two methoxy groups at the 4 and 7 positions of the pyrrolo[2,3-c]pyridine framework, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science.
This compound can be synthesized from commercially available starting materials such as 2,5-dimethoxyaniline and ethyl acetoacetate through various synthetic routes. The synthesis typically involves cyclization reactions under specific conditions to yield the desired product.
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. Its classification as a heterocyclic compound makes it relevant in fields such as medicinal chemistry, where it serves as a scaffold for developing new therapeutic agents.
The synthesis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Commonly used methods include:
The molecular structure of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine features a fused ring system comprising a pyrrole and a pyridine ring. The methoxy groups at positions 4 and 7 significantly influence its chemical behavior.
The compound has a molecular weight of approximately and exhibits distinct spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can be utilized for structural confirmation .
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions:
Common reagents include:
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine exhibits biological activity through interactions with various molecular targets. Its mechanism of action likely involves modulation of biochemical pathways by influencing enzyme activity and cellular signaling.
Research indicates that this compound may interact with kinases and other proteins involved in critical cellular processes such as growth and differentiation. Its pharmacokinetic profile suggests good bioavailability, which is essential for therapeutic efficacy .
Key chemical properties include:
Relevant physicochemical data indicate that it adheres to Lipinski's rules for drug-likeness, suggesting potential for pharmaceutical development .
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine has several applications:
The discovery and development of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine as a privileged scaffold in antiviral therapeutics emerged from systematic explorations of pyrrolopyridine isomers during the early 2000s. As a fused bicyclic heterocycle, it combines electron-rich properties of pyrrole with the metabolic stability of pyridine, enabling unique interactions with biological targets [4] [9]. Initial interest in this chemotype intensified with the discovery that structurally related pyrrolo[3,4-c]pyridines and pyrrolo[3,2-c]pyridines demonstrated broad-spectrum antiviral activities, particularly against HIV-1 [4] [5]. The 4,7-dimethoxy substitution pattern was strategically engineered to enhance binding affinity to viral envelope proteins while improving pharmacokinetic properties such as solubility and metabolic stability compared to non-substituted analogs [2] [9].
A pivotal milestone occurred when researchers identified this scaffold as the core structural component of BMS-488043, a clinical-stage HIV-1 attachment inhibitor developed by Bristol-Myers Squibb [1] [10]. This breakthrough validated the chemotype’s therapeutic relevance and stimulated extensive structure-activity relationship (SAR) studies. Concurrently, the FDA approval of fostemsavir (Rukobia™) in 2020—a pyrrolopyridine-based HIV-1 gp120 inhibitor—further underscored the significance of this structural class in overcoming drug-resistant viral strains [5]. The methoxy groups at C4 and C7 positions were found to be critical for maintaining optimal binding geometry with gp120’s hydrophobic pockets, a discovery that originated from computational modeling and bioisosteric replacement strategies [1] [5].
Table 1: Historical Milestones in Pyrrolopyridine-Based Antiviral Development
Year | Milestone | Significance |
---|---|---|
2004 | Discovery of BMS-378806 scaffold | Identified as first small-molecule HIV-1 entry inhibitor targeting gp120 |
2005 | Development of BMS-488043 (containing 4,7-dimethoxy core) | Demonstrated IC₅₀ = 0.07 μM against HIV-1; advanced to clinical trials |
2014 | Phase IIb trials of BMS-663068 (prodrug of BMS-626529) | Validated piperazine-pyrrolopyridine hybrids as therapeutic candidates |
2020 | FDA approval of Fostemsavir | First gp120-directed attachment inhibitor for multidrug-resistant HIV-1 |
The 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine moiety serves as an indispensable pharmacophore in HIV-1 entry inhibition by enabling precise interactions with the viral envelope glycoprotein gp120. As the central structural component of BMS-488043, this scaffold disrupts gp120-CD4 binding by inserting into the Phe43 cavity—a highly conserved region in gp120 critical for viral attachment [1] [10]. X-ray crystallographic studies of analogous compounds (e.g., temsavir) reveal that the scaffold’s bicyclic system forms π-π stacking interactions with residues Trp427 and Phe382, while the C7 methoxy group stabilizes the complex via hydrogen bonding with Asp113 [5].
Structure-Activity Relationship (SAR) Insights:
Table 2: HIV-1 Entry Inhibitors Featuring the Pyrrolo[2,3-c]pyridine Scaffold
Compound | Structure | Anti-HIV-1 Activity (IC₅₀) | Target |
---|---|---|---|
BMS-488043 | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | 0.07 μM (YU-2 strain) [10] | gp120-CD4 binding |
BMS-626529 | Deacetyl analog of BMS-488043 prodrug | 0.14 μM (clinical isolates) [1] | gp120 conformational change |
SC04 | Dipyrrolidine-modified analog | 13.1 μM (early lead) [1] | gp120-gp41 interface |
The scaffold’s versatility is exemplified by bioisosteric optimization efforts. For instance, replacing the classic piperazine linker in BMS-488043 with 2-methyloctahydropyrrolo[3,4-c]pyrrole (as in SC04) yielded analogs with improved metabolic stability, albeit with a temporary reduction in potency (IC₅₀ = 13.1 μM) [1]. Virtual screening using field-based pharmacophore models derived from this scaffold has identified novel chemotypes that retain the critical 4,7-dimethoxy configuration while exploring alternative heterocyclic linkers [1] [8].
Molecular Design Innovations:
Fig. 1: Key Interactions of Pyrrolo[2,3-c]pyridine Scaffold with HIV-1 gp120
[ gp120 Binding Pocket ] |- Hydrophobic Cavity: Van der Waals contacts with Trp112, Val255 |- H-bonding: Asp113 ←→ C7-OCH₃ |- π-Stacking: Phe382/Trp427 ←→ Bicyclic Ring |- Phe43 Cavity: C3 Carbonyl Oxygen ←→ Asn425
Chemical Compound Index
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1